molecular formula C16H20N2 B13397104 N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine

N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine

Cat. No.: B13397104
M. Wt: 240.34 g/mol
InChI Key: XNUJQYGTHGYURE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine typically involves the reaction of 1-naphthylamine with (S)-1-methyl-2-pyrrolidinone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-(+)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine
  • 1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine
  • 1-Naphthylamine derivatives

Uniqueness

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets.

Properties

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUJQYGTHGYURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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